molecular formula C5H6IN3 B2669855 2-Hydrazinyl-4-iodopyridine CAS No. 1057393-44-8

2-Hydrazinyl-4-iodopyridine

Cat. No. B2669855
M. Wt: 235.028
InChI Key: WXDVSPXAYBJQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340549B2

Procedure details

A mixture of 2-chloro-4-iodopyridine (5000 mg, 20.88 mmol) (commercially available from Frontier Scientific, Inc., Logan Utah) and anhydrous hydrazine (32.8 mL, 1045 mmol, commercially available from Sigma-Aldrich, Milwaukee, Wis.) was heated at 70° C. for 30 minutes. LC-MS indicated complete conversion to desired product. The reaction mixture was concentrated under vacuum, and the solid was washed with water (3×15 mL) and air dried. The gray colored solid was used directly without further purification. m/z (ESI) 236.0 (M+H)+.
Quantity
5000 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1.[NH2:9][NH2:10]>>[NH:9]([C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1)[NH2:10]

Inputs

Step One
Name
Quantity
5000 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.